molecular formula C5H12N2OS B15213975 S-Methyl (2-(methylamino)ethyl)carbamothioate CAS No. 61191-42-2

S-Methyl (2-(methylamino)ethyl)carbamothioate

Katalognummer: B15213975
CAS-Nummer: 61191-42-2
Molekulargewicht: 148.23 g/mol
InChI-Schlüssel: NKCPRANUGUKHDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Methyl (2-(methylamino)ethyl)carbamothioate is an organic compound with the molecular formula C5H12N2OS It is a derivative of carbamothioate, characterized by the presence of a methyl group attached to the sulfur atom and a methylaminoethyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-Methyl (2-(methylamino)ethyl)carbamothioate typically involves the reaction of methyl isothiocyanate with 2-(methylamino)ethanol. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction can be represented as follows:

CH3NCS+HOCH2CH2NHCH3CH3SCONHCH2CH2NHCH3\text{CH}_3\text{NCS} + \text{HOCH}_2\text{CH}_2\text{NHCH}_3 \rightarrow \text{CH}_3\text{SCO}\text{NHCH}_2\text{CH}_2\text{NHCH}_3 CH3​NCS+HOCH2​CH2​NHCH3​→CH3​SCONHCH2​CH2​NHCH3​

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

S-Methyl (2-(methylamino)ethyl)carbamothioate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The methyl group attached to the sulfur atom can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various alkyl or aryl derivatives.

Wissenschaftliche Forschungsanwendungen

S-Methyl (2-(methylamino)ethyl)carbamothioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of S-Methyl (2-(methylamino)ethyl)carbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The molecular pathways involved may include the modulation of enzyme activity, alteration of protein conformation, or interference with signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • S-Methyl (2-(dimethylamino)ethyl)carbamothioate
  • S-Ethyl (2-(methylamino)ethyl)carbamothioate
  • S-Propyl (2-(methylamino)ethyl)carbamothioate

Uniqueness

S-Methyl (2-(methylamino)ethyl)carbamothioate is unique due to its specific structural features, such as the presence of a methyl group on the sulfur atom and a methylaminoethyl group on the nitrogen atom. These structural characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

61191-42-2

Molekularformel

C5H12N2OS

Molekulargewicht

148.23 g/mol

IUPAC-Name

S-methyl N-[2-(methylamino)ethyl]carbamothioate

InChI

InChI=1S/C5H12N2OS/c1-6-3-4-7-5(8)9-2/h6H,3-4H2,1-2H3,(H,7,8)

InChI-Schlüssel

NKCPRANUGUKHDB-UHFFFAOYSA-N

Kanonische SMILES

CNCCNC(=O)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.